

# Alflutinib's Metabolic Conversion to AST5902: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |
|----------------------|------------------|-----------|--|--|
| Compound Name:       | AST5902 mesylate |           |  |  |
| Cat. No.:            | B15612647        | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Alflutinib (also known as AST2818 or Furmonertinib) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M mutations.[1][2] A critical aspect of its pharmacology is its extensive metabolism to an active metabolite, AST5902.[3][4] This technical guide provides an in-depth analysis of the metabolic pathway from alflutinib to AST5902, focusing on the enzymatic processes, experimental methodologies used for its characterization, and the quantitative data supporting our current understanding. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer therapy.

## Introduction

Alflutinib is a potent and selective inhibitor of both EGFR-sensitizing and T790M resistance mutations.[5] Its clinical activity is attributed not only to the parent drug but also to its principal metabolite, AST5902, which exhibits comparable antineoplastic activity.[3][6] The conversion of alflutinib to AST5902 is a key determinant of the drug's overall pharmacokinetic and pharmacodynamic profile.[4] Understanding this metabolic process is crucial for optimizing dosing regimens, predicting drug-drug interactions, and ensuring patient safety and efficacy.



After multiple doses, alflutinib exhibits nonlinear pharmacokinetics, with a time- and dose-dependent increase in its apparent clearance.[6] This phenomenon is likely due to the self-induction of the primary metabolizing enzyme, cytochrome P450 3A4 (CYP3A4).[5][6] This guide will delve into the specifics of this CYP3A4-mediated metabolism, presenting the available data in a structured format to facilitate comprehension and further research.

## The Metabolic Pathway: Alflutinib to AST5902

The primary metabolic transformation of alflutinib is an N-desmethylation reaction, resulting in the formation of AST5902.[6] This process is predominantly catalyzed by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor.[5][6][7]



Click to download full resolution via product page

Caption: Metabolic conversion of Alflutinib to AST5902.

## **Quantitative Analysis of Alflutinib Metabolism**

In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP isoenzymes have been instrumental in quantifying the contribution of various enzymes to alflutinib metabolism.



| Enzyme/System                   | Contribution to<br>Alflutinib<br>Metabolism | Contribution to AST5902 Formation | Reference |
|---------------------------------|---------------------------------------------|-----------------------------------|-----------|
| CYP3A4                          | 78%                                         | 79%                               | [6]       |
| CYP3A5                          | Minor                                       | Minor                             | [6]       |
| CYP2C8                          | Not significant                             | Minor                             | [6]       |
| CYP2C9                          | Not significant                             | Minor                             | [6]       |
| CYP2C19                         | Not significant                             | Minor                             | [6]       |
| CYP2E1                          | Not significant                             | Minor                             | [6]       |
| Other CYPs (1A2, 2A6, 2B6, 2D6) | Negligible                                  | Not reported                      | [6]       |

Table 1: Relative Contribution of CYP Isozymes to Alflutinib Metabolism and AST5902 Formation.

The potent induction of CYP3A4 by alflutinib is a significant characteristic. The induction potential has been shown to be comparable to that of rifampin, a well-known strong CYP3A4 inducer.[6][8]

| Compound         | EC50 of CYP3A4 mRNA Induction | Emax of CYP3A4<br>Induction (fold-<br>induction) | Reference |
|------------------|-------------------------------|--------------------------------------------------|-----------|
| Alflutinib       | 0.25 μΜ                       | 9.24 - 11.2                                      | [6]       |
| Rifampin (10 μM) | Similar to Alflutinib         | 7.22 - 19.4                                      | [6]       |
| AST5902          | -                             | Much weaker than<br>Alflutinib                   | [6]       |

Table 2: CYP3A4 Induction Potential of Alflutinib and AST5902.



Pharmacokinetic data from clinical studies further highlight the impact of CYP3A4 modulation on alflutinib and AST5902 exposure.

| Co-administered<br>Drug                | Effect on Alflutinib                  | Effect on AST5902                     | Reference |
|----------------------------------------|---------------------------------------|---------------------------------------|-----------|
| Itraconazole (Strong CYP3A4 Inhibitor) | Cmax: ↑ 1.23-<br>foldAUC: ↑ 2.41-fold | Cmax: ↓ 0.09-<br>foldAUC: ↓ 0.18-fold | [8]       |
| Rifampicin (Strong<br>CYP3A4 Inducer)  | Cmax: ↓ 60%AUC: ↓<br>86%              | Cmax: ↑ 1.09-<br>foldAUC: ↓ 17%       | [4][9]    |

Table 3: Effect of CYP3A4 Modulators on Alflutinib and AST5902 Pharmacokinetics.

## **Experimental Protocols**

The characterization of alflutinib metabolism has relied on a series of well-defined in vitro and in vivo experiments.

## In Vitro Metabolism in Human Liver Microsomes (HLMs)

This protocol is designed to identify the metabolites of alflutinib and the primary enzymes involved in their formation.





Click to download full resolution via product page

Caption: Workflow for in vitro metabolism studies using HLMs.

#### **Detailed Steps:**

- Preparation: Human liver microsomes (HLMs) are gently thawed on ice.[6]
- Incubation: Alflutinib (e.g., 3 μM) is incubated with HLMs in the presence of an NADPHregenerating system at 37°C.[6] To identify the specific CYP enzymes involved, selective chemical inhibitors for various CYPs can be pre-incubated with the HLMs before the addition of alflutinib.[6]
- Reaction Termination: The metabolic reaction is stopped by the addition of ice-cold acetonitrile.[6]



 Analysis: The resulting mixture is analyzed using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS) to identify and quantify the metabolites formed.

## **Metabolism in Recombinant Human CYP Isoenzymes**

This assay pinpoints the specific CYP isoforms responsible for alflutinib metabolism.

#### **Detailed Steps:**

- Reaction Mixture Preparation: Alflutinib (e.g., 3 μM) is mixed with individual recombinant human CYP isoenzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, or 3A5) at a concentration of 25 pmol P450/mL in a reaction buffer.[6]
- Initiation and Incubation: The reaction is initiated by the addition of 1 mM NADPH and incubated at 37°C for 60 minutes.[6]
- Termination: The reaction is terminated by adding an equal volume of ice-cold acetonitrile.
- Analysis: The samples are then analyzed by UPLC-UV/Q-TOF MS to determine the extent of alflutinib metabolism and metabolite formation by each specific CYP isoenzyme.[6]

## **CYP3A4 Induction Assay in Human Hepatocytes**

This experiment evaluates the potential of alflutinib and its metabolites to induce the expression of CYP3A4.

#### **Detailed Steps:**

- Cell Culture: Cryopreserved human hepatocytes are thawed and cultured.
- Treatment: The cultured hepatocytes are treated with varying concentrations of alflutinib, AST5902, a positive control (e.g., rifampin), and a vehicle control for a specified period (e.g., 48 or 72 hours).[6]
- mRNA Analysis: After treatment, total RNA is extracted from the hepatocytes. The mRNA expression levels of CYP3A4 are quantified using a reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay.[6]



Enzyme Activity Assay: In parallel, the catalytic activity of CYP3A4 is assessed by incubating
the treated hepatocytes with a specific CYP3A4 probe substrate (e.g., midazolam) and
measuring the formation of its metabolite (e.g., 1'-hydroxymidazolam).[10]

# **Discussion and Implications**

The extensive metabolism of alflutinib to its active metabolite AST5902, primarily mediated by CYP3A4, has several important clinical implications:

- Drug-Drug Interactions: Co-administration of alflutinib with strong inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of both alflutinib and AST5902, potentially impacting efficacy and safety.[4][8][9] Therefore, caution is advised when prescribing alflutinib with such agents.
- Auto-induction: Alflutinib is a potent inducer of its own metabolizing enzyme, CYP3A4.[5][6]
   This leads to a time- and dose-dependent increase in its own clearance, resulting in nonlinear pharmacokinetics upon multiple dosing.[6] This characteristic needs to be considered in the development of dosing strategies to maintain therapeutic drug levels.
- Pharmacogenomics: Inter-individual variability in CYP3A4 expression and activity could
  potentially lead to differences in alflutinib metabolism and, consequently, clinical outcomes.
   Further research into the impact of genetic polymorphisms in CYP3A4 on alflutinib
  pharmacokinetics may be warranted.

## Conclusion

The metabolic conversion of alflutinib to its active metabolite AST5902 is a well-characterized process predominantly driven by CYP3A4. The dual role of alflutinib as both a substrate and a potent inducer of CYP3A4 is a defining feature of its pharmacology, with significant implications for its clinical use. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for further research and clinical development of alflutinib and other third-generation EGFR TKIs. A thorough understanding of these metabolic pathways is essential for optimizing the therapeutic potential of alflutinib in the treatment of NSCLC.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Alflutinib Mesylate used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - ProQuest [proquest.com]
- 5. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, "uncommon-G719X, S768I, L861Q") Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Furmonertinib (Alflutinib, AST2818) is a potential positive control drug comparable to rifampin for evaluation of CYP3A4 induction in sandwich-cultured primary human hepatocytes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Alflutinib's Metabolic Conversion to AST5902: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612647#alflutinib-metabolism-to-ast5902]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com